An In-Depth Technical Guide to 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate: Core Properties and Synthetic Strategy
An In-Depth Technical Guide to 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate: Core Properties and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azepane Scaffold in Modern Drug Discovery
The seven-membered nitrogen-containing heterocycle, the azepane scaffold, has garnered significant attention in medicinal chemistry due to its structural complexity and conformational flexibility. This unique three-dimensional architecture allows for the precise spatial arrangement of substituents, enabling tailored interactions with a diverse array of biological targets.[1] Consequently, the azepane motif is a privileged structure found in numerous FDA-approved drugs and a wide range of therapeutic candidates, exhibiting activities such as anticancer, antimicrobial, and anticonvulsant properties.[1][2] This guide focuses on a specific derivative, 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, providing a comprehensive overview of its core basic properties, a plausible synthetic pathway, and its potential significance in the landscape of drug development.
Molecular Profile: 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
This molecule incorporates several key functional groups that dictate its chemical behavior and potential biological activity: a benzyl-protected tertiary amine within the azepane ring, a ketone at the 5-position, and an ethyl ester at the 4-position. The interplay of these features results in a β-keto ester system within a seven-membered ring, a combination that presents both synthetic challenges and opportunities for diverse functionalization.
| Property | Value | Source |
| CAS Number | 31696-09-0 | [3][4][5] |
| Molecular Formula | C₁₇H₂₁NO₅ | [3][5] |
| Molecular Weight | 319.35 g/mol | [3][5] |
| Predicted pKa | The α-proton is acidic due to the adjacent carbonyl groups. | |
| Predicted Solubility | Likely soluble in organic solvents. | |
| Predicted LogP | Expected to be moderately lipophilic. |
Synthetic Pathway: A Strategic Approach via Dieckmann Condensation
The construction of the 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate core can be efficiently achieved through an intramolecular Claisen condensation, specifically the Dieckmann condensation. This powerful cyclization reaction is a cornerstone in the synthesis of cyclic β-keto esters.[6][7][8] The logical disconnection of the target molecule suggests a linear diester as the key precursor.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: A Plausible Synthetic Route
The following protocol outlines a step-by-step methodology for the synthesis of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, predicated on established organic chemistry principles.
Step 1: Synthesis of the Diester Precursor
The synthesis would commence with a suitable N-benzylated amino acid derivative, which is then elaborated to the required linear diester precursor.
Step 2: Dieckmann Condensation
This crucial cyclization step forms the azepane ring and the β-keto ester functionality.
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Reaction Setup: To a solution of a strong base, such as sodium ethoxide in anhydrous ethanol, under an inert atmosphere (e.g., argon or nitrogen), add the diester precursor dropwise at a controlled temperature (typically 0 °C to room temperature). The choice of base and solvent is critical to prevent side reactions like transesterification.
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Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
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Work-up: Quench the reaction by carefully adding a proton source, such as dilute aqueous acid. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).
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Purification: Purify the crude product by column chromatography on silica gel to yield the target molecule, 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate.
Caption: Proposed workflow for the synthesis.
Physicochemical Properties and Stability Considerations
The presence of the β-keto ester functionality in 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate imparts specific chemical properties that are crucial for its handling, storage, and potential formulation.
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Acidity of the α-Proton: The proton on the carbon between the two carbonyl groups (the α-carbon) is acidic and can be removed by a base to form a resonance-stabilized enolate. This is the key to the reactivity of this class of compounds.
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Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, this molecule will exist as an equilibrium mixture of the keto and enol tautomers. The position of this equilibrium is influenced by the solvent and temperature.
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Stability: β-keto esters can be susceptible to hydrolysis and decarboxylation, particularly under acidic or basic conditions.[9] Cleavage of the ethyl ester can occur, and subsequent heating can lead to the loss of the carboxyl group as carbon dioxide. Therefore, careful control of pH and temperature is necessary during its synthesis, purification, and storage.
Spectroscopic Characterization
The structural elucidation of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate would rely on a combination of standard spectroscopic techniques.
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¹H and ¹³C NMR Spectroscopy: These techniques would provide detailed information about the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants would confirm the presence of the benzyl group, the ethyl ester, and the protons on the azepane ring. 2D NMR experiments like COSY, HSQC, and HMBC would be invaluable for unambiguous assignment of all signals.[10]
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the different functional groups. Strong C=O stretching frequencies would be observed for the ketone and the two ester carbonyls. The exact positions of these bands can provide insights into the degree of enolization and potential hydrogen bonding.[11]
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. Analysis of the fragmentation pattern could provide further structural information, such as the loss of the benzyl or ethyl groups.[12]
Potential Applications in Drug Discovery and Chemical Biology
While specific biological data for 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is not yet publicly available, the structural motifs present suggest several avenues for investigation.
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Scaffold for Library Synthesis: The reactive β-keto ester functionality serves as a handle for further chemical modifications. Alkylation or acylation at the α-carbon can be readily achieved, allowing for the generation of a library of derivatives for high-throughput screening.
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Enzyme Inhibitors: The dicarbonyl system could act as a chelating agent for metal ions in the active sites of metalloenzymes.
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Probes for Chemical Biology: The versatile chemistry of the β-keto ester allows for the introduction of reporter groups, such as fluorophores or biotin tags, creating chemical probes to study biological processes.
Given the broad range of biological activities reported for other azepane derivatives, it is plausible that this compound or its analogs could exhibit interesting pharmacological properties.[13][14] Further screening in various biological assays is warranted to explore its therapeutic potential.
Conclusion
1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is a structurally interesting molecule that embodies the pharmacologically relevant azepane scaffold. Its synthesis, achievable through the reliable Dieckmann condensation, provides access to a versatile building block for further chemical exploration. The inherent reactivity of the β-keto ester functionality opens up numerous possibilities for the creation of diverse chemical libraries. While its specific biological properties remain to be elucidated, its structural features suggest it as a promising starting point for the development of novel therapeutic agents and chemical probes. Further investigation into its synthesis, characterization, and biological evaluation is highly encouraged to unlock its full potential in the field of drug discovery.
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